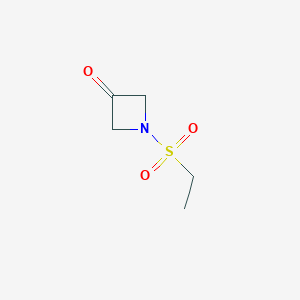

1-(Ethanesulfonyl)azetidin-3-one

Description

Historical Trajectories and Modern Relevance of Azetidinone Chemistry

The chemistry of azetidinones gained significant momentum with the discovery of penicillin in 1928 by Sir Alexander Fleming. Although the ring system was known since 1907, the realization of its profound biological activity sparked intensive research into its synthesis and chemical properties. ijsr.net This led to the development of a vast family of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, which have been instrumental in combating bacterial infections. ijsr.net

The enduring relevance of azetidinone chemistry stems from the continuous need to overcome bacterial resistance to existing antibiotics. This has spurred the development of novel synthetic methodologies to create functionalized β-lactams with enhanced potency and broader spectra of activity. mdpi.com Beyond their antibacterial applications, azetidinones have emerged as valuable scaffolds in medicinal chemistry for creating agents with diverse therapeutic applications, including as cholesterol absorption inhibitors and enzyme inhibitors. globalresearchonline.netresearchgate.net

Fundamental Structural Characteristics and Conformational Analysis of Azetidinones

The defining feature of the azetidinone ring is its four-membered cyclic structure containing a nitrogen atom and a carbonyl group. globalresearchonline.net This seemingly simple arrangement gives rise to unique chemical and physical properties.

Azetidines, the parent ring system of azetidinones, are characterized by significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. acs.orgwikipedia.org This strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org The presence of the carbonyl group in the azetidinone ring further influences its geometry and reactivity. The inherent strain in the four-membered ring makes it susceptible to ring-opening reactions, a property that is both a challenge in terms of stability and a synthetic advantage that can be exploited. nih.govnih.gov The strain energy of the ring is a key factor in its chemical reactivity, contributing to accelerated rates in various chemical transformations. wikipedia.org

The substituent attached to the nitrogen atom of the azetidinone ring plays a crucial role in modulating its structure, stability, and reactivity. nih.gov Electron-withdrawing groups, such as the ethanesulfonyl group in 1-(ethanesulfonyl)azetidin-3-one, can significantly impact the electronic properties of the ring. This substitution can enhance the electrophilicity of the carbonyl carbon and influence the conformation of the ring. acs.org The nature of the N-substituent can also affect the planarity of the ring system. While the unsubstituted β-lactam ring is nearly planar, the introduction of substituents can cause deviations from this planarity. acs.org

Overview of Azetidinones as Foundational Scaffolds in Synthetic Organic Chemistry

The utility of azetidinones extends far beyond their direct biological applications. They are highly valued as chiral building blocks in organic synthesis. nih.gov The strained ring can be selectively cleaved to provide access to a variety of acyclic structures, such as β-amino acids and their derivatives, which are important components of peptides and other biologically significant molecules. nih.gov The stereochemistry of the substituents on the azetidinone ring can often be controlled with a high degree of precision during its synthesis, making it an excellent starting point for the enantioselective synthesis of complex target molecules. acs.org The reduction of the lactam functionality provides a straightforward route to the corresponding azetidines. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylazetidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-2-10(8,9)6-3-5(7)4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDGFQHCDLYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Ethanesulfonyl Azetidin 3 One and Its Precursors

Synthesis of Key Azetidine (B1206935) Precursors to 1-(Ethanesulfonyl)azetidin-3-one

Derivatization of Azetidine-3-ol to 1-Ethylsulfonylazetidin-3-ol

The direct derivatization of the azetidine nitrogen in azetidine-3-ol provides a straightforward route to the N-sulfonylated precursor. This transformation involves the reaction of the azetidine with an appropriate sulfonylating agent.

The synthesis of 1-ethylsulfonylazetidin-3-ol is achieved through the regioselective sulfonylation of the nitrogen atom of azetidine-3-ol. This is typically accomplished by treating azetidine-3-ol hydrochloride with an equimolar amount of an alkanesulfonyl chloride, with ethanesulfonyl chloride being the preferred reagent for this specific transformation. chemicalbook.com The inherent nucleophilicity of the secondary amine in the azetidine ring directs the reaction to the nitrogen atom, leaving the hydroxyl group intact. The directing ability of the azetidine nitrogen is a recognized phenomenon in organic synthesis, facilitating regioselective functionalization. nih.gov This selective N-sulfonylation is crucial for preventing the formation of undesired O-sulfonylated byproducts. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.

For the efficient formation of 1-ethylsulfonylazetidin-3-ol, the reaction conditions are carefully controlled. The sulfonylation is preferably conducted in a biphasic solution, which consists of a mixture of an organic phase and an aqueous phase. chemicalbook.com A common solvent system is tetrahydrofuran (B95107) (THF) combined with a basic aqueous solution. chemicalbook.com The presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid present in the starting material (azetidine-3-ol hydrochloride) and the hydrogen chloride generated during the reaction. chemicalbook.comgoogle.com

To optimize the process, the temperature is maintained at or slightly below room temperature, ideally around 20 °C. chemicalbook.com The reaction progress is monitored using standard analytical techniques, and it typically reaches completion within 1 to 5 hours. chemicalbook.com Following the reaction, a workup procedure is employed to isolate the product. This often involves separation of the organic layer, for instance, through distillation, and subsequent extraction of the aqueous layer with a suitable organic solvent like toluene (B28343). chemicalbook.com

| Parameter | Optimized Condition |

| Reactants | Azetidine-3-ol hydrochloride, Ethanesulfonyl chloride |

| Solvent System | Biphasic: Tetrahydrofuran (THF) and a basic aqueous solution chemicalbook.com |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) chemicalbook.comgoogle.com |

| Temperature | Room temperature or slightly below (e.g., 20 °C) chemicalbook.com |

| Reaction Time | 1 - 5 hours chemicalbook.com |

| Workup | Distillation of organic layer, extraction with toluene chemicalbook.com |

Methodologies for the Oxidation of 1-Ethylsulfonylazetidin-3-ol to this compound

The final step in the synthesis of the target compound is the oxidation of the secondary alcohol in 1-ethylsulfonylazetidin-3-ol to a ketone. The choice of oxidation method is critical to ensure high yield and avoid over-oxidation or side reactions.

Catalytic Aerobic Oxidation Processes

Catalytic aerobic oxidation has emerged as a sustainable and efficient method for the conversion of alcohols to ketones. These processes utilize oxygen from the air as the terminal oxidant, which is both environmentally benign and cost-effective.

A prominent method for the aerobic oxidation of 1-ethylsulfonylazetidin-3-ol involves the use of nitroxyl (B88944) reagents, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. researchgate.net TEMPO-catalyzed oxidations are well-established for their high selectivity in converting primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net

In this process, a catalytic amount of TEMPO is used in conjunction with a co-oxidant. While various co-oxidants can be employed, systems utilizing transition metals like iron have proven effective. For instance, a combination of Fe(NO₃)₃·9H₂O, TEMPO, and KCl can efficiently catalyze the aerobic oxidation of diols to lactones, demonstrating the power of this catalytic system. researchgate.net In the context of synthesizing azetidin-3-one (B1332698) derivatives, a precursor alcohol can be reacted with TEMPO to yield the desired ketone. researchgate.net The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion (the active form of TEMPO), which is then regenerated by the co-oxidant that is, in turn, re-oxidized by oxygen. This catalytic approach offers a green and facile route to this compound. researchgate.net

| Reagent System | Function |

| 1-Ethylsulfonylazetidin-3-ol | Substrate |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Nitroxyl radical catalyst researchgate.netresearchgate.net |

| Co-oxidant (e.g., Fe(NO₃)₃·9H₂O) | Regenerates the active form of TEMPO researchgate.net |

| Oxygen (from air) | Terminal oxidant |

Alternative Oxidative Transformations to the Azetidinone Ketone

While classical oxidation methods are employed, researchers have explored alternative oxidative transformations to generate the azetidin-3-one moiety with greater efficiency and selectivity. One innovative approach involves the regioselective aziridination of silyl-substituted homoallenic sulfamates. nih.gov This method leads to the formation of endocyclic bicyclic methyleneaziridines with excellent stereocontrol. nih.gov Subsequent reaction with an electrophilic oxygen source, such as an epoxidizing agent, triggers a facile rearrangement to produce densely functionalized, fused azetidin-3-ones. nih.gov A key advantage of this strategy is the effective transfer of axial chirality from the allene (B1206475) precursor to central chirality in the final azetidinone product. nih.gov This method provides a streamlined route to enantioenriched azetidine scaffolds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly vital in the synthesis of pharmaceutical intermediates like this compound. instituteofsustainabilitystudies.comjddhs.com These principles aim to minimize environmental impact by preventing waste, maximizing atom economy, and using less hazardous chemicals. instituteofsustainabilitystudies.comnih.gov

Key green chemistry considerations in azetidinone synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a core principle. nih.gov This can be achieved through the use of catalytic reactions and optimizing reaction conditions to improve selectivity.

Atom Economy: Synthetic methods should be designed to incorporate the maximum amount of all starting materials into the final product. instituteofsustainabilitystudies.com Reactions like the Staudinger cycloaddition can have high atom economy if byproducts are minimized.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. jddhs.com Green chemistry encourages the use of safer alternatives like water, bio-based solvents, or even solvent-free reaction conditions. jddhs.comnih.gov Research into solid-phase synthesis of β-lactams is one such approach to reduce solvent use. jetir.org

Energy Efficiency: Utilizing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption compared to conventional heating. atiner.gr

By integrating these principles, the synthesis of this compound can become more sustainable and economically viable.

Convergent and Divergent Synthetic Approaches to the Azetidinone Core

The construction of the azetidinone ring, the core of this compound, can be achieved through various synthetic strategies. Both convergent and divergent approaches are employed to build this valuable four-membered heterocyclic system.

Ketene-Imine Cycloaddition (Staudinger Reaction) in Azetidinone Synthesis (General)

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a cornerstone for the synthesis of 2-azetidinones. mdpi.com This [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine to form the β-lactam ring. organic-chemistry.org The reaction is mechanistically complex, proceeding through a zwitterionic intermediate. organic-chemistry.org The stereochemical outcome of the reaction, yielding either cis or trans isomers, is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.comorganic-chemistry.org

The ketene component can be generated in situ from various precursors, such as acyl chlorides in the presence of a base like triethylamine, or through the Wolff rearrangement of α-diazoketones. organic-chemistry.org The versatility of the Staudinger reaction allows for the synthesis of a wide array of substituted azetidinones by varying the ketene and imine components. mdpi.com

Cyclization Reactions Utilizing Chloroacetyl Chloride and Schiff Bases (General)

A widely used and practical method for the synthesis of 3-chloro-2-azetidinones involves the cyclization reaction between chloroacetyl chloride and a Schiff base (imine) in the presence of a base, typically triethylamine. nih.govresearchgate.netchemijournal.comresearchgate.net This reaction is a variation of the Staudinger cycloaddition where chloroacetyl chloride serves as the precursor to chloroketene.

The reaction is generally carried out in an inert solvent, such as dioxane or benzene, and often requires refluxing for several hours. jetir.orgchemijournal.com The triethylamine acts as a scavenger for the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation. nih.gov This method has been successfully employed to synthesize a diverse range of N-substituted and 4-substituted 3-chloroazetidin-2-ones. nih.govresearchgate.netglobalresearchonline.net

| Reactants | Reagents | Product | Reference |

| Schiff Base, Chloroacetyl Chloride | Triethylamine, Dioxane | 3-Chloroazetidin-2-one derivative | researchgate.net |

| Schiff Base, Chloroacetyl Chloride | Triethylamine, Benzene | N-4'-chloro phenyl-4-(3',4'-methylenedioxyphenyl)-3-chloro-2-azetidinone | jetir.org |

| Schiff Base, Chloroacetyl Chloride | Triethylamine | 1-[4-(4-substituted-1-hydroxynaphthalen-2-yl)-1,3-thiazol-2-yl]-3-chloro-4-substituted azetidin-2-one (B1220530) | chemijournal.com |

Stereocontrolled Synthesis of Azetidinone Derivatives

Achieving stereocontrol in the synthesis of azetidinone derivatives is a significant challenge and a major focus of research, given the importance of stereochemistry in determining the biological activity of many β-lactam compounds. The Staudinger reaction, in particular, offers several avenues for controlling the stereochemical outcome.

The relative stereochemistry at the C3 and C4 positions of the azetidinone ring can often be influenced by the electronic nature of the substituents on the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern can lead to a preference for the trans isomers. organic-chemistry.org

For enantioselective synthesis, chiral auxiliaries can be incorporated into either the ketene or the imine precursor. Alternatively, the use of chiral catalysts, such as chiral N-heterocyclic carbenes or planar-chiral nucleophiles, in the Staudinger reaction has emerged as a powerful strategy for the asymmetric synthesis of β-lactams. organic-chemistry.org Furthermore, other stereoselective methods, such as the reduction of β-lactams to azetidines, which generally proceeds with retention of stereochemistry, provide access to a variety of stereochemically defined four-membered rings. acs.org

| Method | Key Feature | Stereochemical Outcome | Reference |

| Staudinger Reaction | Substituent electronic effects | cis or trans selectivity | organic-chemistry.org |

| Staudinger Reaction | Chiral catalysts | Enantioselective synthesis of N-Boc β-lactams | organic-chemistry.org |

| Reduction of β-lactams | Use of reducing agents like diborane (B8814927) or LiAlH4 | Retention of stereochemistry | acs.org |

| Oxidative allene amination | Transfer of axial chirality to central chirality | Highly diastereocontrolled | nih.gov |

Chemical Reactivity and Transformation Pathways of 1 Ethanesulfonyl Azetidin 3 One

Electrophilic and Nucleophilic Reactions at the Azetidinone Carbonyl (C-3 Position)

The carbonyl group at the C-3 position of 1-(ethanesulfonyl)azetidin-3-one is a key site for functionalization, enabling the introduction of a variety of substituents through reactions with nucleophiles and electrophiles.

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes from carbonyl compounds and is particularly effective with this compound. acs.orgnih.gov This reaction involves the use of a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig reagent, allowing for reactions with a broader range of ketones under milder conditions. acs.org The HWE reaction typically favors the formation of (E)-alkenes. acs.org

A significant application of the HWE reaction with this compound is the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. chemrxiv.orgchemicalbook.comcymitquimica.compharmaffiliates.combldpharm.com This compound is a crucial intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. chemrxiv.orgchemicalbook.compharmaffiliates.comresearchgate.netnottingham.ac.uk The reaction involves treating this compound with a phosphonate reagent such as diethyl(cyanomethyl)phosphonate in the presence of a base. chemicalbook.com

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | Diethyl(cyanomethyl)phosphonate | 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | Intermediate for Baricitinib synthesis chemrxiv.orgchemicalbook.compharmaffiliates.comresearchgate.netnottingham.ac.uk |

Condensation and Addition Reactions for C-3 Functionalization

The carbonyl group at C-3 can undergo various condensation and addition reactions to introduce new functional groups. These reactions are fundamental in expanding the synthetic utility of the this compound scaffold.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. umich.edu While specific examples with this compound are not prevalent in the literature, the general mechanism would involve the deprotonation of an active methylene compound (e.g., malononitrile, cyanoacetate) to form a nucleophilic carbanion. This carbanion would then attack the carbonyl carbon of the azetidinone, followed by dehydration to yield an α,β-unsaturated product. umich.edu

Addition of Organometallic Reagents: Grignard reagents are powerful nucleophiles that readily add to ketones to form tertiary alcohols. masterorganicchemistry.comnih.gov The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a 3-hydroxy-3-alkyl-1-(ethanesulfonyl)azetidine after acidic workup. This provides a straightforward method for introducing alkyl, vinyl, or aryl groups at the C-3 position. masterorganicchemistry.comnih.gov Similarly, other organometallic reagents like organolithium compounds could be employed.

Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed in situ from an α-halo ester and zinc metal. beilstein-journals.org The Reformatsky reagent would add to the carbonyl group of this compound to produce a β-hydroxy ester. This reaction offers an alternative to the aldol (B89426) condensation under neutral conditions, which can be advantageous for sensitive substrates. beilstein-journals.org

Ring-Opening and Ring-Expansion Transformations of the Azetidinone Nucleus

The inherent strain of the four-membered azetidine (B1206935) ring makes it susceptible to various ring-opening and rearrangement reactions, which can be initiated by nucleophiles, light, or other reagents.

Mechanism-Based Ring Cleavage Studies

The cleavage of the azetidinone ring can proceed through several mechanisms, often initiated by nucleophilic attack. The N-sulfonyl group plays a crucial role in activating the ring and influencing the regioselectivity of the cleavage.

Studies on related N-sulfonyl β-lactams have shown that the ring can be opened by various nucleophiles. nih.gov For instance, alkaline hydrolysis of β-lactam antibiotics leads to the opening of the β-lactam ring, resulting in inactive penicilloic acid derivatives. mdpi.com This suggests that under basic conditions, hydroxide (B78521) ions could attack the carbonyl carbon of this compound, leading to ring cleavage.

A gold-catalyzed oxidative cyclization/nucleophilic addition/C-C bond cleavage reaction of ynones has been reported to proceed through a four-membered azetidin-3-one (B1332698) intermediate. organic-chemistry.org This intermediate undergoes nucleophilic attack and subsequent ring opening, highlighting a potential pathway for the cleavage of N-sulfonyl azetidinones. organic-chemistry.org Furthermore, the reaction of N-arylpyridinium salts with nucleophiles demonstrates that ring cleavage can occur, with the regioselectivity being influenced by steric hindrance. nih.govnih.gov

Photochemical Rearrangements and Their Products

Photochemical activation can induce unique transformations in the this compound ring system. A notable reaction is the photochemical decarbonylation of N-Boc-3-azetidinone, a close analog, which leads to the formation of an azomethine ylide. chemrxiv.orgresearchgate.net This reactive intermediate can then participate in various cycloaddition reactions. chemrxiv.org It is highly probable that this compound would undergo a similar photochemical decarbonylation to generate the corresponding N-sulfonylated azomethine ylide.

The photolysis of β-lactam antibiotics has been studied under simulated environmental conditions, showing that these compounds are susceptible to degradation by sunlight. nih.govresearchgate.net The primary transformation observed is the hydrolysis of the β-lactam ring. nih.gov While the specific products from the photolysis of this compound are not detailed in the literature, these studies suggest that photochemical energy can promote the cleavage and rearrangement of the strained ring. nih.govnottingham.ac.ukresearchgate.netrsc.org

[3+2] Cycloaddition of Ylides Derived from 3-Azetidinones

As mentioned, photochemical decarbonylation of 3-azetidinones can generate azomethine ylides. chemrxiv.orgresearchgate.net These 1,3-dipoles are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. nih.govnih.govwikipedia.orgmdpi.comwikipedia.orgresearchgate.netrsc.org

The azomethine ylide derived from this compound would be expected to react with various dipolarophiles, such as alkenes and alkynes, to afford substituted pyrrolidines and other complex heterocyclic scaffolds. chemrxiv.orgnih.govwikipedia.org The reaction is often highly stereospecific and regioselective, providing a powerful tool for the construction of complex molecular architectures. nih.govwikipedia.orgwikipedia.org For instance, the [3+2] cycloaddition of the photochemically generated ylide from N-Boc-3-azetidinone with various alkenes has been shown to produce a range of substituted pyrrolidines. chemrxiv.org

Reactivity Modulations by the N-Ethanesulfonyl Moiety

The N-ethanesulfonyl group is a key determinant of the chemical behavior of the azetidin-3-one ring system. Its strong electron-withdrawing nature and steric bulk dictate the regioselectivity and stereoselectivity of various transformations.

Electronic and Steric Effects on Azetidinone Reactivity

The sulfonyl group significantly impacts the reactivity of the azetidinone ring through a combination of electronic and steric effects.

Electronic Effects:

The N-ethanesulfonyl group is a potent electron-withdrawing group. This electronic pull has several consequences for the reactivity of the azetidin-3-one molecule:

Increased Electrophilicity of the Carbonyl Group: The primary effect is the enhancement of the electrophilic character of the carbonyl carbon. The sulfonyl group withdraws electron density from the nitrogen atom, which in turn withdraws electron density from the rest of the ring, making the carbonyl carbon more susceptible to nucleophilic attack. This is a general feature of N-sulfonylated lactams and related cyclic ketones. acs.org

Stabilization of Anionic Intermediates: The electron-withdrawing nature of the sulfonyl group can stabilize the formation of an anionic charge on the nitrogen atom, which can be relevant in certain reaction mechanisms, such as ring-opening and rearrangement reactions. acs.org

Influence on Ring-Opening Reactions: In nucleophilic ring-opening reactions of azetidines, the regioselectivity is often controlled by electronic effects. For N-sulfonylated azetidines, the C-N bond cleavage is influenced by substituents that can stabilize transition states or intermediates. magtech.com.cn While specific data for this compound is limited, the general principles suggest that the sulfonyl group would influence the preferred site of nucleophilic attack on the ring.

A comparison of the electron-withdrawing properties of sulfonyl versus carbonyl groups suggests that carbonyl groups may have a stronger global withdrawing effect due to better delocalization of the nitrogen lone pair. nih.gov However, the sulfonyl group's inductive effect remains a significant factor in modulating reactivity.

Steric Effects:

The ethylsulfonyl group also exerts steric hindrance, which can influence the approach of reagents to the azetidinone ring.

Facial Shielding: The sulfonyl group and its associated ethyl chain can sterically shield one face of the azetidine ring, directing the approach of nucleophiles to the less hindered face. This can lead to high diastereoselectivity in reactions at the carbonyl group or at the C2 and C4 positions.

Control of Stereoselectivity: In reactions such as reductions or additions to the carbonyl group, the steric bulk of the N-substituent plays a crucial role in determining the stereochemical outcome. For instance, in the reduction of N-substituted azetidin-2-ones, the stereochemistry of the ring substituents is generally retained. acs.org While this applies to a different isomer, the principle of steric control by the N-substituent is transferable.

Influence on Cyclization Reactions: The steric bulk of N-sulfonyl groups can influence the outcome of cyclization reactions to form azetidinones. For example, in some syntheses, bulky N-substituents can affect the ratio of cyclized products. acs.org

The interplay of these electronic and steric effects is critical in predicting and controlling the outcome of chemical transformations involving this compound.

Strategies for Derivatization or Removal of the Sulfonyl Group

The N-ethanesulfonyl group can be viewed as both a reactivity-modulating group and a protecting group for the azetidine nitrogen. Its derivatization or removal is often a key step in the synthesis of more complex molecules.

Derivatization:

While specific derivatization reactions for this compound are not extensively documented, general strategies for N-sulfonylated heterocycles can be considered. The nitrogen atom of the sulfonamide is generally not nucleophilic, making direct N-alkylation or N-acylation challenging under standard conditions. However, derivatization of other parts of the molecule is common. For instance, the carbonyl group can be transformed into other functionalities.

A related compound, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is a key intermediate in the synthesis of the drug Baricitinib. wikipedia.org This highlights a common strategy where the ketone is converted to an ylidene derivative.

Table 1: Potential Derivatization Reactions of the Carbonyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Horner-Wadsworth-Emmons | Phosphonate ylide, base (e.g., DBU) | 1-(Ethanesulfonyl)azetidin-3-ylidene derivative |

| Wittig Reaction | Phosphonium ylide | 1-(Ethanesulfonyl)azetidin-3-ylidene derivative |

| Reduction | NaBH₄, LiAlH₄ | 1-(Ethanesulfonyl)azetidin-3-ol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | 3-Amino-1-(ethanesulfonyl)azetidine |

Removal of the Sulfonyl Group:

The cleavage of the N-S bond in sulfonamides is a critical deprotection step. The stability of the ethanesulfonyl group makes its removal more challenging compared to other sulfonyl groups specifically designed for easier cleavage.

Harsh Conditions: The removal of simple alkyl- or arylsulfonyl groups often requires harsh reductive or basic conditions. For example, tosyl groups are typically removed under such demanding conditions, which might not be compatible with other functional groups in the molecule. nih.gov

Alternative Sulfonyl Groups: For synthetic ease, other sulfonyl groups like p-methoxybenzenesulfonyl or nosyl are often preferred as they are more readily cleaved. acs.org The t-butanesulfonyl group is another example that can be removed under acidic conditions. nih.gov

Reductive Cleavage: Methods for the reductive cleavage of sulfonamides have been developed, although their applicability to this compound would need to be experimentally verified.

N-Atom Deletion: More drastic methods involving the complete removal of the nitrogen atom from N-heterocycles have been reported, proceeding through N-sulfonylazidonation. nih.govbohrium.com

Table 2: General Conditions for N-Sulfonyl Group Cleavage

| Sulfonyl Group | Cleavage Conditions | Reference |

| Tosyl (p-toluenesulfonyl) | Harsh basic/reductive conditions | nih.gov |

| p-Methoxybenzenesulfonyl | Milder conditions than tosyl | acs.org |

| Nosyl (2-nitrobenzenesulfonyl) | Milder conditions than tosyl | acs.org |

| t-Butanesulfonyl | Acidic conditions | nih.gov |

Due to the robustness of the ethanesulfonyl group, its removal from this compound would likely require forcing conditions, potentially limiting its utility as a protecting group in complex syntheses where sensitive functionalities are present.

Precursor in the Synthesis of Cyanomethylene-Substituted Azetidines

One of the most significant applications of this compound is in the preparation of cyanomethylene-substituted azetidines. These structures are integral components of various biologically active compounds.

Generation of [1-(Ethanesulfonyl)azetidin-3-ylidene]acetonitrile

[1-(Ethanesulfonyl)azetidin-3-ylidene]acetonitrile is a crucial intermediate synthesized from this compound. The synthesis typically involves a condensation reaction. This intermediate is particularly noteworthy for its role in the synthesis of Baricitinib, a Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of rheumatoid arthritis. chemicalbook.compharmaffiliates.com

The general synthetic route involves the reaction of this compound with a reagent that introduces the cyanomethylene group. The resulting product, [1-(ethanesulfonyl)azetidin-3-ylidene]acetonitrile, contains a reactive double bond and a nitrile group, which are key for further chemical transformations. chemicalbook.compharmacompass.com

Table 1: Chemical Properties of [1-(Ethanesulfonyl)azetidin-3-ylidene]acetonitrile

| Property | Value |

| CAS Number | 1187595-85-2 chemicalbook.compharmacompass.com |

| Molecular Formula | C7H10N2O2S pharmacompass.comnih.gov |

| Molecular Weight | 186.23 g/mol pharmacompass.com |

| IUPAC Name | 2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile nih.gov |

| Canonical SMILES | CCS(=O)(=O)N1CC(=CC#N)C1 nih.gov |

Methodological Advances in Its Preparation

Initial methods for the synthesis of [1-(Ethanesulfonyl)azetidin-3-ylidene]acetonitrile and related intermediates often suffered from drawbacks such as the use of expensive or hazardous reagents, and low yields. nih.gov For instance, some patented methods involved multi-step processes with yields as low as 43.4% in the initial step and the production of difficult-to-remove byproducts. nih.gov

More recent research has focused on developing greener and more cost-effective synthetic routes. nih.gov These improved methods often start from readily available and less expensive materials like benzylamine. nih.gov One such advancement involves a green oxidation reaction in a microchannel reactor, which is more suitable for industrial-scale production. nih.gov Another approach utilizes azetidin-3-ol (B1332694) hydrochloride as a starting material, which undergoes a Hinsberg reaction, oxidation, and then a Wittig reaction to produce the desired cyanomethylene-substituted azetidine. nih.gov These advancements aim to reduce waste, improve efficiency, and make the synthesis more environmentally friendly and economically viable for large-scale manufacturing. nih.gov

Strategic Intermediate in Complex Small Molecule Synthesis

The utility of this compound extends beyond the synthesis of simple azetidine derivatives. It serves as a strategic intermediate in the multi-step synthesis of complex small molecules with significant therapeutic potential.

Application in the Multi-Step Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes are crucial components of cytokine signaling pathways, which are implicated in numerous inflammatory and autoimmune diseases. nih.gov Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. nih.gov this compound is a key precursor in the synthesis of several JAK inhibitors. pharmaffiliates.comnih.gov

The 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, derived from this compound, is a key structural feature of Baricitinib. nih.govnih.gov Baricitinib is an oral, selective, and reversible inhibitor of JAK1 and JAK2. nih.govnih.gov The synthesis of such inhibitors often involves the coupling of the azetidine-containing fragment with a heterocyclic core, such as a pyrazole (B372694) skeleton. nih.gov

Table 2: Selected Janus Kinase (JAK) Inhibitors and their Targets

| Inhibitor | Primary JAK Targets | Therapeutic Applications |

| Tofacitinib | Pan-JAK inhibitor nih.gov | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis nih.gov |

| Baricitinib | JAK1/JAK2 nih.gov | Rheumatoid Arthritis nih.gov |

| Delgocitinib | Pan-JAK inhibitor nih.gov | Atopic Dermatitis nih.gov |

| PF-06651600 | Covalent JAK3 inhibitor nih.gov | Under clinical investigation nih.gov |

Integration into Broader Drug Discovery and Development Pathways

The azetidine scaffold, accessible from intermediates like this compound, is increasingly recognized for its favorable properties in drug design. nih.gov The incorporation of this strained ring system can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

The development of pan-JAK inhibitors, which target multiple members of the JAK family, is an active area of research. nih.govresearchgate.net The synthesis of these complex molecules often relies on the availability of versatile building blocks like this compound and its derivatives. The ability to efficiently synthesize and modify the azetidine portion of these molecules is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. nih.gov Furthermore, the development of novel synthetic methods for these intermediates contributes to the broader field of medicinal chemistry by providing tools to explore new chemical space and design next-generation therapeutics. researchgate.netdntb.gov.ua

Conceptual Framework of the Beta-Lactam Synthon Methodologies

While this compound is an azetidin-3-one and not a β-lactam (azetidin-2-one), the synthetic strategies employed in its use share conceptual similarities with the well-established β-lactam synthon method. nih.gov The β-lactam synthon method utilizes the four-membered β-lactam ring as a versatile template for the asymmetric synthesis of a wide array of organic molecules, including non-protein amino acids, peptides, and other biologically active compounds. rsc.org

The core principle of the β-lactam synthon method is the use of the strained ring to control stereochemistry and introduce functionality. The ring can be opened in a controlled manner to reveal new functional groups with specific stereochemical arrangements. Similarly, the azetidin-3-one scaffold provides a rigid framework that allows for stereocontrolled reactions at the C3 position and subsequent modifications of the ring. The development of synthetic methods for chiral azetidin-3-ones, for example through gold-catalyzed cyclization of N-propargylsulfonamides, further enhances their utility as chiral building blocks, mirroring the principles of asymmetric synthesis that are central to the β-lactam synthon approach. nih.gov

Conclusion

The azetidinone ring system, with its rich history rooted in antibiotic discovery, continues to be a fertile ground for chemical research. Its inherent ring strain and the versatility of its functionalization have established it as a privileged scaffold in both medicinal chemistry and organic synthesis. The compound 1-(Ethanesulfonyl)azetidin-3-one exemplifies the modern utility of this classic heterocycle. Its specific substitution pattern, featuring a reactive ketone and a stabilizing N-sulfonyl group, makes it a highly valuable intermediate for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic use of tailored building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and organic synthesis.

Mechanistic and Structure Activity Relationship Sar Investigations of Azetidinone Derivatives

Elucidation of Molecular Targets and Biological Pathways

Understanding how azetidinone derivatives exert their effects at a molecular level is crucial for the development of new therapeutic agents. Research has focused on identifying their direct enzymatic targets and the subsequent impact on cellular signaling and metabolic pathways.

Mechanistic Studies of Enzyme Inhibition by Azetidinones

The strained nature of the β-lactam ring in many azetidinone derivatives makes them effective acylating agents of nucleophilic residues within enzyme active sites, leading to inhibition. However, other mechanisms are also known. Derivatives of the 1-(Ethanesulfonyl)azetidin-3-one scaffold have been implicated in the inhibition of several key enzyme families.

Janus Kinases (JAKs): A significant finding links the 1-(ethanesulfonyl)azetidinyl group to the inhibition of Janus kinases. Specifically, 2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrile serves as a key intermediate in the synthesis of Baricitinib. pharmaffiliates.com Baricitinib is an inhibitor of JAK1 and JAK2, enzymes critical for cytokine signaling. By blocking this pathway, such compounds can modulate immune and inflammatory responses, which is the basis for their use in treating diseases like rheumatoid arthritis. The mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation and activation of signal transducers and activators of transcription (STATs).

Serine Proteases: Azetidinone derivatives have been shown to be potent inhibitors of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G. The mechanism typically involves nucleophilic attack by the active site serine on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. Some complex azetidinones may even engage in a "double hit" mechanism, involving both acylation of the serine and subsequent alkylation of a nearby histidine residue.

β-Lactamases: In the context of antibiotic resistance, azetidinones have been designed as inhibitors of β-lactamase enzymes. These bacterial enzymes confer resistance by hydrolyzing and inactivating β-lactam antibiotics. Inhibitory azetidinones function as "suicide substrates"; they are recognized by the β-lactamase and acylate the active site serine. However, the resulting acyl-enzyme intermediate is stable and does not readily hydrolyze, or it rearranges into a more permanently inactivated form, thus sequestering the enzyme. jgtps.com

D,D-Transpeptidases: The classical targets for β-lactam antibiotics are penicillin-binding proteins (PBPs), which include D,D-transpeptidases. These enzymes are essential for the final steps of bacterial cell wall biosynthesis. Azetidinone-based antibiotics mimic the natural D-Ala-D-Ala substrate of the transpeptidase. The active site serine of the enzyme attacks the β-lactam ring, forming a covalent, long-lived acyl-enzyme complex, which halts the cross-linking of the peptidoglycan layer and leads to bacterial cell death. globalresearchonline.net

Cyclooxygenase (COX) Enzymes: While many nitrogen-containing heterocyclic compounds are investigated as inhibitors of COX-1 and COX-2 for their anti-inflammatory potential, specific mechanistic studies on this compound derivatives as direct COX inhibitors are not prominently featured in available literature. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The research focus for this particular scaffold appears to be more directed towards other enzyme families like JAKs.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For azetidinone derivatives, these studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Analysis of Substituent Effects on Azetidinone-Mediated Molecular Interactions

The biological activity of azetidinone derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring.

| Position/Region of Substitution | Effect on Activity | Example Target/Activity |

| N1-Substituent | The nature of the group on the azetidinone nitrogen is critical. An N-sulfonyl group, such as the ethanesulfonyl group in this compound, is crucial for activity in JAK inhibitors. | Janus Kinases (JAKs) |

| C3-Substituents | Substituents at the C3 position significantly influence potency and selectivity. In antibacterial azetidinones, complex acetamido side chains are essential for binding to PBPs and for stability against some β-lactamases. | D,D-Transpeptidases, β-Lactamases |

| C4-Substituents | The group at C4 can modulate activity. For 2-azetidinone-1-sulfonic acid derivatives, various heteroatom-bound substituents at the 4-position were shown to affect the antibacterial spectrum. nih.gov | Antibacterial Activity |

| Stereochemistry | The relative stereochemistry of substituents is often crucial. For certain serine protease inhibitors, the trans configuration of substituents at C3 and C4 is significantly more active than the cis isomer. | Serine Proteases |

| General Substituent Effects | The presence of electron-withdrawing or electron-donating groups on aryl rings attached to the azetidinone core can impact activity. For some series, electron-withdrawing groups enhance antifungal activity, while electron-donating groups may improve anti-inflammatory or analgesic properties. jgtps.comresearchgate.net | Antifungal, Anti-inflammatory |

Methodological Frameworks for SAR Data Interpretation

To translate raw activity data into meaningful insights, medicinal chemists employ several methodological frameworks.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. researchgate.net These models use physicochemical descriptors (e.g., lipophilicity (logP), electronic parameters, steric properties) to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For azetidinone derivatives, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other binding forces within the active site of enzymes like JAKs or proteases. This helps rationalize observed SAR and provides a structural hypothesis for inhibitor binding. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For inhibitors that form covalent bonds with their targets, such as many azetidinones, QM/MM simulations are particularly powerful. nih.gov This method treats the reacting parts of the system (the inhibitor and the active site residues) with high-level quantum mechanics to accurately model the chemical reaction of bond formation, while the rest of the protein is treated with more computationally efficient molecular mechanics. This provides deep insight into the reaction mechanism and energetics, allowing for a more precise interpretation of SAR.

Strategies for Addressing Inconsistencies in SAR Profiles

Occasionally, the SAR for a series of compounds may be flat, inconsistent, or counterintuitive. Several strategies can be employed to understand and overcome these challenges.

Conformational Analysis: The biological activity of a molecule depends on its three-dimensional shape and its ability to adopt the correct conformation to bind to its target. If SAR is inconsistent, it may be that simple 2D structural changes are causing significant, non-obvious changes in the molecule's preferred 3D conformation. Techniques like NMR spectroscopy and computational conformational analysis can reveal these preferences and explain anomalies. nih.gov

Investigation of Alternative Binding Modes: Inconsistencies can arise if different compounds in a series bind to the target in different orientations or "binding modes." X-ray crystallography of several inhibitor-target complexes can reveal these different modes and explain why, for example, a substituent that is beneficial in one analog is detrimental in another.

Assessment of Physicochemical and Pharmacokinetic Properties: A lack of correlation between structure and in vitro activity could be due to factors other than target binding, such as compound solubility, membrane permeability, or metabolic stability. For instance, a highly potent compound might appear inactive in a cell-based assay if it cannot cross the cell membrane. Assessing these properties can often resolve inconsistencies observed between biochemical and cellular assays.

In Vitro Approaches for Mechanistic Characterization (e.g., enzymatic assays, cell-based screens)

The mechanistic understanding of azetidinone derivatives, including the specific compound this compound, relies heavily on a variety of in vitro methodologies. These techniques, encompassing both enzymatic assays and cell-based screens, are crucial for elucidating their mode of action, identifying molecular targets, and establishing structure-activity relationships (SAR). While specific experimental data for this compound is not extensively available in public literature, the broader class of azetidinone compounds has been subject to numerous in vitro studies, providing a framework for understanding their potential biological activities.

Azetidin-2-ones, also known as β-lactams, are a well-studied class of compounds, and their derivatives have been evaluated against a wide range of biological targets. nih.govresearchgate.net These investigations have highlighted their potential as inhibitors of various enzymes, including human tryptase, chymase, thrombin, leukocyte elastase, and serine proteases. nih.govresearchgate.net The core β-lactam structure is known to interfere with the final step of bacterial cell wall biosynthesis by inhibiting the D,D-transpeptidase enzyme.

Enzymatic Assays

Enzymatic assays are fundamental in determining the direct interaction of a compound with a specific enzyme. For azetidinone derivatives, these assays are critical in identifying their inhibitory potential against various enzymatic targets. For instance, some derivatives have been identified as potent inhibitors of cephalosporinase. nih.govresearchgate.net The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While specific IC₅₀ values for this compound against a panel of enzymes are not readily found, the general activity of the azetidinone class suggests that it could be a candidate for such screening.

Cell-Based Screens

Cell-based screens provide a more physiologically relevant context to evaluate the biological effects of a compound. These assays can range from assessing general cytotoxicity to more specific mechanistic studies like apoptosis induction.

Cytotoxicity Screening:

A primary step in characterizing novel compounds is to evaluate their cytotoxic effects on various cell lines. This is often done using assays like the MTT or real-time cell analysis (RTCA) systems, which measure cell viability and proliferation. nih.gov For example, a study on a series of 16 azetidin-2-one (B1220530) derivatives demonstrated their potential as anticancer agents by determining their IC₅₀ values against different cancer cell lines. nih.gov

One notable study evaluated the cytotoxic activity of sixteen azetidin-2-one derivatives against human cervical cancer (SiHa), melanoma (B16F10), and normal hepatocyte (Chang) cell lines. The results, summarized in the table below, highlight the potential for selective anticancer activity among these compounds.

| Compound | Derivative Type | IC₅₀ (μM) on SiHa Cells | IC₅₀ (μM) on B16F10 Cells | IC₅₀ (μM) on Chang Cells |

|---|---|---|---|---|

| 1 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(phenyl)-azetidin-2-one | 5.4 | 8.3 | 15.2 |

| 2 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-chloro-phenyl)-azetidin-2-one | 0.5 | 2.1 | 12.5 |

| 3 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-bromo-phenyl)-azetidin-2-one | 3.2 | 4.5 | 11.8 |

| 4 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-fluoro-phenyl)-azetidin-2-one | 4.1 | 6.7 | 14.1 |

| 5 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-nitro-phenyl)-azetidin-2-one | 2.8 | 3.9 | 10.5 |

| 6 | cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | 0.1 | 1.2 | 10.0 |

| 7 | cis-N-(1,3-benzothiazol)-3-phenoxy-4-(phenyl)-azetidin-2-one | 0.8 | 1.5 | 2.3 |

| 8 | cis-N-(1,3-benzothiazol)-3-phenoxy-4-(4-chloro-phenyl)-azetidin-2-one | 0.2 | 0.9 | 1.8 |

| 9 | cis-N-(1,3-benzothiazol)-3-phenoxy-4-(4-bromo-phenyl)-azetidin-2-one | 0.4 | 1.1 | 2.1 |

| 10 | cis-N-(1,3-benzothiazol)-3-phenoxy-4-(4-fluoro-phenyl)-azetidin-2-one | 0.6 | 1.3 | 2.5 |

| 11 | cis-N-(1,3-benzothiazol)-3-phenoxy-4-(4-nitro-phenyl)-azetidin-2-one | 0.3 | 0.7 | 1.5 |

| 12 | cis-N-(1,3-benzothiazol)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one | 0.5 | 1.0 | 1.9 |

| 13 | N-(4-methyl-phenyl)-3-phenoxy-4-(phenyl)-azetidin-2-one | 6.1 | 9.2 | 18.3 |

| 14 | N-(4-methyl-phenyl)-3-phenoxy-4-(4-chloro-phenyl)-azetidin-2-one | 1.2 | 3.4 | 14.7 |

| 15 | N-(4-methyl-phenyl)-3-phenoxy-4-(4-bromo-phenyl)-azetidin-2-one | 2.5 | 5.1 | 13.2 |

| 16 | N-(4-methyl-phenyl)-3-phenoxy-4-(4-fluoro-phenyl)-azetidin-2-one | 3.8 | 7.1 | 16.5 |

The data reveals that certain substitutions on the azetidin-2-one ring significantly influence cytotoxicity. For instance, compound 6 , cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one, demonstrated a potent IC₅₀ of 0.1 μM on SiHa cells and 1.2 μM on B16F10 cells, while showing lower toxicity towards the normal Chang liver cells (IC₅₀ of 10.00 μM), suggesting a degree of selectivity for cancer cells. nih.gov In contrast, the N-(1,3-benzothiazol)-3-phenoxy-azetidin-2-one derivatives (compounds 7-12) generally exhibited higher toxicity across all cell lines, including the normal cells. nih.gov

Apoptosis Assays:

Beyond general cytotoxicity, cell-based assays can investigate the specific mechanism of cell death induced by a compound. For example, the induction of apoptosis (programmed cell death) is a desirable characteristic for anticancer agents. In the aforementioned study, representative azetidin-2-one derivatives were shown to induce apoptosis in B16F10 melanoma cells, as confirmed by a caspase-3 assay. nih.gov This indicates that the cytotoxic effect of these compounds is, at least in part, mediated through the activation of apoptotic pathways.

Antimicrobial Screening:

The azetidinone scaffold is historically significant in the development of antibiotics. Consequently, cell-based antimicrobial screens are a common in vitro approach for this class of compounds. These assays typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Various azetidinone derivatives have been synthesized and screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov For instance, some novel 3-chloro-4-substituted-azetidin-2-one derivatives have shown excellent antimicrobial activity against a range of microorganisms. nih.gov

Computational Chemistry and Molecular Modeling of 1 Ethanesulfonyl Azetidin 3 One and Its Analogs

Quantum Chemical Investigations and Electronic Structure Calculations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict geometries, energies, and various spectroscopic properties with high accuracy, offering a window into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the ground-state properties of molecules like 1-(ethanesulfonyl)azetidin-3-one. DFT calculations are employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on related four-membered heterocycles like oxetane (B1205548) have used DFT to determine that the C-O bond length is approximately 1.46 Å and the C-C bond length is 1.53 Å, with specific bond angles defining a puckered conformation. acs.org A computational study on 3-azetidinone itself has been performed to understand its puckering potential and thermodynamic properties. acs.org

The electronic properties are also a key output of DFT calculations. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. For example, a DFT study comparing azetidin-2-one (B1220530) and azetidin-3-one (B1332698) predicted that azetidin-2-one is more stable due to a higher HOMO-LUMO energy gap. edu.krd Furthermore, DFT can compute properties like the molecular electrostatic potential (MEP), which maps charge distributions and helps identify sites susceptible to electrophilic or nucleophilic attack. Such methods have been applied to various heterocycles to understand their electric dipole moments and polarizability. researchgate.net For novel compounds like this compound, DFT provides a theoretical foundation for their structural and electronic characterization before extensive experimental synthesis is undertaken. nih.gov

Understanding how a molecule is formed or how it reacts is crucial for its synthetic application. Computational studies are pivotal in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

The synthesis of azetidin-3-ones and related β-lactams often involves intricate cyclization reactions. For example, the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic route to β-lactams (azetidin-2-ones). Computational models suggest that this reaction proceeds through a zwitterionic intermediate. acs.org Similarly, gold-catalyzed syntheses of azetidin-3-ones are believed to proceed via reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. acs.org

Theoretical rationalizations have also been provided for other complex transformations, such as the rearrangement of aziridines to azetidines, where computational insights complement experimental studies to provide a full mechanistic picture. ugent.be By calculating the activation energies associated with different potential pathways, chemists can predict the feasibility of a reaction, understand its stereoselectivity, and optimize conditions for desired outcomes. researchgate.netnih.gov For this compound, computational studies could clarify the mechanisms of its synthesis and its subsequent reactions, guiding the development of efficient synthetic routes and exploring its potential as a chemical building block. nih.gov

The interaction of molecules with light can induce chemical reactions that are inaccessible through thermal means. Excited state computations are essential for understanding and predicting this photochemical reactivity. These calculations determine the energies of electronic excited states and the probabilities of transitions between states.

Studies on N-Boc-3-azetidinone, a close analog of the title compound, reveal a rich photochemistry. nih.govchemrxiv.org Like other ketones, its UV-Vis spectrum shows a weak absorption around 280 nm, corresponding to a symmetry-forbidden n-π* transition, and a stronger absorption at 222 nm, attributed to an allowed charge transfer. nih.govchemrxiv.org Upon irradiation with UV light (λ > 280 nm), N-Boc-3-azetidinone undergoes decarbonylation (loss of CO) via a Norrish type I cleavage from the singlet excited state. nih.gov This process generates a reactive ylide intermediate, which can be trapped in [3+2] cycloaddition reactions with alkenes to produce substituted pyrrolidines. nih.govchemrxiv.org

Quantum yield calculations, which measure the efficiency of a photochemical process, showed that the decarbonylation of N-Boc-3-azetidinone has a quantum yield of 0.47. chemrxiv.org Such excited-state computations are critical for designing photochemical syntheses and for understanding potential photodegradation pathways. While specific studies on this compound are not yet prevalent, the methods applied to its analogs demonstrate a powerful approach to exploring its photochemical potential. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of binding modes and the estimation of binding affinity, which are crucial for assessing a compound's potential as a drug candidate.

The azetidinone scaffold is a versatile structural motif found in many biologically active compounds. Molecular docking allows researchers to hypothesize how derivatives of this compound might interact with various important biological targets.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) biosynthesis pathway and are targets for non-steroidal anti-inflammatory drugs (NSAIDs). A review of azetidinone derivatives highlighted a molecular docking study where certain analogs were evaluated against COX-2. ijsr.net The results indicated that compounds with a 4-hydroxyphenyl or 4-methoxyphenyl (B3050149) substituent exhibited excellent docking scores, suggesting potent analgesic activity. ijsr.net Another study on heterocyclic nitrogenous compounds also noted potent and selective COX-2 inhibition. science.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. nih.gov Blocking this receptor is a validated anti-cancer strategy. Docking studies of known inhibitors into the VEGFR-2 active site reveal key interactions, such as hydrogen bonds with residues like Cys917, Glu883, and Asp1044. nih.gov Novel compounds based on the azetidinone scaffold could be docked into the VEGFR-2 binding pocket to predict their binding mode and affinity, guiding the design of new anti-angiogenic agents.

β-Lactamase: β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. They work by hydrolyzing the amide bond in the β-lactam ring. Azetidin-3-ones are structural isomers of the β-lactam (azetidin-2-one) core. This structural similarity makes them interesting candidates to explore as potential β-lactamase inhibitors. Docking studies could evaluate whether the this compound scaffold can bind effectively within the β-lactamase active site, potentially interacting with key catalytic residues like Ser70, and thereby act as a non-classical inhibitor to overcome antibiotic resistance.

The following table summarizes representative docking scores and key interacting residues for various ligand classes with relevant biological targets, illustrating the type of data generated from such studies.

| Target Protein | Ligand Class | Representative Docking Score | Key Interacting Residues |

| COX-2 | Azetidinone derivative | -12.74 | Not Specified |

| VEGFR-2 | Type II Inhibitors | Not Applicable | Cys917, Glu883, Asp1044 |

| β-Lactamase | β-Lactam antibiotics | Not Applicable | Ser70, Lys73, Lys234 |

Data compiled from representative studies on inhibitor classes for each target. nih.govijsr.netgoogle.com

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. google.comwhiterose.ac.uk

The process often begins with a library of millions of virtual compounds. A common approach is pharmacophore-based screening, where a model is built based on the essential steric and electronic features of known active ligands. This model is then used as a 3D query to rapidly filter the library. acs.org Another powerful method is docking-based virtual screening, where all compounds in the library are docked into the target's binding site and ranked based on their predicted binding affinity (docking score). researchgate.netnih.gov

For example, a virtual screening campaign successfully identified a novel class of azetidinone-based antagonists for the Cannabinoid CB1 receptor. acs.org The workflow involved using a pharmacophore model to screen a large corporate database, followed by filtering based on physicochemical properties and clustering to select a manageable number of compounds for in vitro testing. acs.org The this compound scaffold could serve as a starting point for designing a focused virtual library. By decorating the core azetidinone ring with diverse functional groups, a library could be generated and screened against various targets like kinases or proteases to identify promising "hits" for further development in a hit-to-lead campaign. acs.orgwhiterose.ac.uk

Advanced Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its shape-dependent interactions and, consequently, its biological activity. For this compound, the four-membered azetidine (B1206935) ring is a key structural feature. While often depicted as planar, four-membered rings like azetidinones can exhibit deviations from planarity, a phenomenon known as ring puckering. acs.org The degree of this puckering can be influenced by the nature and orientation of its substituents. acs.org

Molecular dynamics simulations are employed to explore the accessible conformations of this compound in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). nih.gov Over the course of a simulation, typically spanning nanoseconds to microseconds, the trajectory of each atom is calculated, providing a dynamic picture of the molecule's movement.

Stability analysis is conducted by monitoring key structural parameters throughout the simulation. The root-mean-square deviation (RMSD) of the molecule's backbone atoms from their initial positions is a primary metric. A stable RMSD plot that reaches a plateau suggests that the molecule has equilibrated and is fluctuating around a stable average conformation. Conversely, large fluctuations in RMSD might indicate significant conformational transitions or instability. researchgate.net

Further analysis involves examining the fluctuations of specific dihedral angles, particularly those within the azetidinone ring and around the sulfonamide group. This can reveal the preferred puckering states of the ring and the rotational freedom of the ethanesulfonyl group. Studies on similar sulfonamide derivatives have utilized MD simulations to confirm the stability of inhibitor-protein complexes, demonstrating the utility of this method in assessing structural integrity. nih.govscienceopen.com

A hypothetical set of parameters for an MD simulation to analyze the conformational stability of this compound is presented below.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36m, AMBER | Describes the potential energy of the system's particles. nih.gov |

| Solvent Model | TIP3P Water Model | Explicitly represents the aqueous environment. nih.gov |

| System Neutralization | Na+ and Cl- ions | Neutralizes the system's charge and mimics physiological salt concentration. nih.gov |

| Simulation Time | 50-100 ns | Duration of the simulation to allow for adequate conformational sampling. researchgate.net |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Dihedral Angles | To quantify stability, flexibility, and conformational changes. researchgate.net |

Beyond individual atomic movements, it is important to understand how different parts of the molecule move in relation to one another. Dynamic Cross-Correlation (DCC) mapping is a technique used to quantify the correlated motions between atoms. A DCC matrix is calculated from the MD trajectory, where positive values indicate that two atoms are moving in the same direction, and negative values indicate movement in opposite directions. For this compound, this analysis could reveal correlations between the puckering of the azetidine ring and the orientation of the ethanesulfonyl group, highlighting any dynamic coupling between these two moieties.

The free-energy landscape (FEL) provides a comprehensive map of a molecule's conformational states and the energy barriers between them. The FEL is typically plotted as a function of two or more reaction coordinates, such as principal components from a Principal Component Analysis (PCA) of the MD trajectory or key dihedral angles. The resulting plot shows energy basins, which correspond to stable or metastable conformational states. The depth of a basin relates to the stability of that conformation, while the "hills" between basins represent the energy required to transition from one state to another. For this compound, the FEL could identify the most predominant ring pucker conformations and the energetic favorability of different orientations of the sulfonyl group, providing a complete picture of its dynamic conformational preferences.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Focus)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid late-stage failures. nih.gov In silico methods provide a rapid and cost-effective means to estimate these properties before a compound is synthesized. researchgate.net These predictions are generally based on the molecule's structure and physicochemical properties.

The prediction of ADME properties for this compound would involve the use of various computational models. These models can be broadly categorized as either quantitative structure-activity relationship (QSAR) models, which are statistical models derived from large datasets of experimentally characterized compounds, or mechanistic models, which are based on fundamental physical and chemical principles. nih.gov

Several freely available and commercial software platforms, such as SwissADME and pkCSM, are widely used for these predictions. nih.govnih.gov These tools calculate a range of molecular descriptors (e.g., molecular weight, logP, topological polar surface area) and use them as inputs for their built-in prediction models.

Key ADME properties that would be predicted for this compound include:

Absorption: Predictions of properties like water solubility, intestinal absorption, and Caco-2 cell permeability are used to estimate how well the compound might be absorbed into the bloodstream after oral administration. frontiersin.org Models also predict whether the compound is a substrate or inhibitor of key efflux transporters like P-glycoprotein. nih.gov

Distribution: This involves predicting the extent to which a compound will distribute into various tissues. Key parameters include plasma protein binding and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to exert its effect, while BBB penetration is crucial for compounds targeting the central nervous system. nih.gov

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov Predicting whether a compound is a substrate or inhibitor of major CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) is important for assessing potential drug-drug interactions. nih.gov

Excretion: The primary route and rate of elimination from the body are estimated. This is often encapsulated in the prediction of total clearance. nih.gov

The table below outlines some of the common models and methodologies used in the in silico prediction of ADME properties.

Table 2: Methodological Focus of In Silico ADME Prediction

| ADME Property | Prediction Method/Model | Key Parameters Evaluated |

|---|---|---|

| Absorption | Lipinski's Rule of Five | Molecular Weight, LogP, H-bond donors/acceptors. scienceopen.com |

| Topological Polar Surface Area (TPSA) | A predictor of passive molecular transport through membranes. researchgate.net | |

| Caco-2 Permeability Models | Predicts intestinal permeability based on structural features. frontiersin.org | |

| Distribution | LogP/LogD Models | Predicts partitioning between aqueous and lipid environments. |

| Plasma Protein Binding (PPB) Models | QSAR models trained on experimental PPB data. | |

| Blood-Brain Barrier (BBB) Models | Models based on polarity, size, and specific structural motifs. nih.gov | |

| Metabolism | CYP Substrate/Inhibitor Models | Based on pharmacophore or machine learning models for specific CYP isozymes. nih.gov |

| Excretion | Total Clearance (CL_TOT) Models | Often derived from a combination of metabolism and renal clearance predictions. |

By applying these computational methodologies, researchers can build a comprehensive profile of this compound's likely pharmacokinetic behavior, guiding further experimental studies and optimization efforts.

Prospective Avenues and Emerging Research Directions

Innovations in Green and Sustainable Synthesis of 1-(Ethanesulfonyl)azetidin-3-one

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of this compound and its derivatives, research is shifting towards greener and more sustainable approaches that minimize waste, avoid hazardous reagents, and improve energy efficiency.

One promising strategy involves the use of continuous flow technology. This approach allows for precise control over reaction parameters, leading to higher yields and purity while reducing solvent usage and reaction times. For instance, the generation and functionalization of lithiated four-membered aza-heterocycles have been successfully demonstrated under continuous flow conditions, utilizing environmentally responsible solvents like cyclopentylmethyl ether. acs.org This methodology could be adapted for the synthesis of this compound, offering a safer and more scalable alternative to traditional batch processes.

Furthermore, efforts are being made to replace toxic and potentially explosive diazo compounds, often used in the synthesis of azetidin-3-ones, with safer alternatives. nih.gov Gold-catalyzed oxidative cyclization of N-propargylsulfonamides presents a viable "green" alternative, avoiding the need for hazardous diazo intermediates. nih.gov Another sustainable approach is the use of microchannel reactors for oxidation reactions, which has been successfully applied in the synthesis of a key intermediate for the drug Baricitinib, a derivative of this compound. nih.gov This method offers enhanced safety and efficiency, making it suitable for industrial-scale production. nih.gov

The following table summarizes some innovative and sustainable synthetic methods applicable to azetidin-3-one (B1332698) synthesis:

| Method | Key Features | Advantages | Potential Application to this compound |

| Continuous Flow Synthesis | Precise control of reaction parameters, use of greener solvents. acs.org | Improved yield and purity, reduced waste and reaction time, enhanced safety. acs.org | Scalable and safer production. |

| Gold-Catalyzed Oxidative Cyclization | Avoids the use of toxic diazo compounds. nih.gov | Increased safety, circumvents hazardous intermediates. nih.gov | A green alternative to traditional cyclization methods. |

| Microchannel Reactor Oxidation | Enhanced heat and mass transfer. nih.gov | Improved reaction control, safety, and suitability for industrial production. nih.gov | Efficient and scalable oxidation steps in the synthesis. |

| Ionic Liquids as Solvents | Recyclable and non-volatile reaction media. mdpi.com | Reduced environmental impact, potential for improved yields and selectivity. mdpi.com | Greener reaction conditions for cyclization or functionalization. |

Unveiling Novel Reactivity and Transformation Pathways for Azetidin-3-one Derivatives

The unique structural features of this compound, namely the strained four-membered ring and the activated carbonyl group, make it a versatile substrate for exploring novel chemical transformations. The electron-withdrawing sulfonyl group further influences the reactivity of the azetidine (B1206935) ring.